4-Methoxy-2,3-dimethylbenzaldehyde

Physical Chemistry Formulation Science Procurement

4-Methoxy-2,3-dimethylbenzaldehyde (CAS 38998-17-3), also known as 2,3-dimethyl-p-anisaldehyde or 2,3-dimethylanisaldehyde, is a polysubstituted aromatic aldehyde with the molecular formula C₁₀H₁₂O₂ (MW 164.20). Unlike the simpler, liquid-phase analog p-anisaldehyde (4-methoxybenzaldehyde), this compound is a crystalline solid at ambient temperature (mp 52–55 °C).

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 38998-17-3
Cat. No. B1297626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,3-dimethylbenzaldehyde
CAS38998-17-3
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1C)OC)C=O
InChIInChI=1S/C10H12O2/c1-7-8(2)10(12-3)5-4-9(7)6-11/h4-6H,1-3H3
InChIKeyMAFDJCNDRCNZFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2,3-dimethylbenzaldehyde (CAS 38998-17-3): A Structurally Constrained Aromatic Aldehyde for Precision Synthesis Procurement


4-Methoxy-2,3-dimethylbenzaldehyde (CAS 38998-17-3), also known as 2,3-dimethyl-p-anisaldehyde or 2,3-dimethylanisaldehyde, is a polysubstituted aromatic aldehyde with the molecular formula C₁₀H₁₂O₂ (MW 164.20). Unlike the simpler, liquid-phase analog p-anisaldehyde (4-methoxybenzaldehyde), this compound is a crystalline solid at ambient temperature (mp 52–55 °C) . The molecule features a unique substitution pattern comprising a para-methoxy group (–OCH₃) and two adjacent methyl groups (–CH₃) at the 2- and 3-positions of the benzaldehyde ring. This specific arrangement creates a distinct electronic environment marked by competition between angular-group-induced bond alternation (AGIBA) and through-resonance effects, which modulates the aldehyde's reactivity in electrophilic and nucleophilic transformations [1]. Commercially, it is available from multiple suppliers at purities of 97–99% by GC, with documented use as a key intermediate in β-aryl-β-ketophosphonate synthesis .

Why Generic 4-Methoxybenzaldehyde or 2,3-Dimethylbenzaldehyde Cannot Replace 4-Methoxy-2,3-dimethylbenzaldehyde in Synthesis Workflows


Attempting to substitute 4-methoxy-2,3-dimethylbenzaldehyde with structurally simpler analogs such as p-anisaldehyde (4-methoxybenzaldehyde) or 2,3-dimethylbenzaldehyde introduces substantial differences in both physical handling and electronic reactivity. p-Anisaldehyde is a liquid at room temperature, whereas the target compound is a crystalline solid (mp 52–55 °C), which directly impacts weighing accuracy, storage stability, and formulation processes . At the electronic level, the simultaneous presence of the para-methoxy and ortho/meta-methyl groups in 4-methoxy-2,3-dimethylbenzaldehyde creates a distinct resonance and inductive environment not present in either mono-substituted analog. This altered electronic structure affects the aldehyde carbonyl's electrophilicity and the ring's nucleophilic character, which are critical parameters in Vilsmeier–Haack formylation, Baeyer–Villiger oxidation, and acylation reactions where this compound has documented utility [1][2]. Computational evidence confirms that the competition between AGIBA and through-resonance effects in this compound does not simply represent additive contributions from the individual substituents [1]. Generic substitution thus risks altered reaction yields, different regioselectivity, and the need for re-optimization of established protocols.

Quantitative Differentiation Evidence for 4-Methoxy-2,3-dimethylbenzaldehyde (CAS 38998-17-3) Relative to Closest Analogs


Physical State and Handling: Crystalline Solid vs. Liquid p-Anisaldehyde

4-Methoxy-2,3-dimethylbenzaldehyde is a crystalline solid with a reported melting point of 52–55 °C (literature) , whereas its closest structural analog lacking the 2,3-dimethyl substitution, p-anisaldehyde (4-methoxybenzaldehyde, CAS 123-11-5), is a liquid at room temperature with a melting point of approximately −1 °C to 0 °C. This difference of over 50 °C in melting point translates to distinct handling and storage requirements: the target compound can be weighed as a solid with higher accuracy for milligram- to gram-scale synthetic operations, exhibits lower vapor pressure at ambient conditions (reducing inhalation exposure risk), and is classified as a non-combustible solid (Storage Class Code 13) with a flash point of 113 °C .

Physical Chemistry Formulation Science Procurement Handling and Storage

Electronic Structure Differentiation: AGIBA vs. Through-Resonance Competition Confirmed by Crystallography and DFT

X-ray crystallographic analysis and DFT-optimized geometries of 2,3-dimethyl-p-anisaldehyde reveal that the ortho-methyl groups induce angular-group-induced bond alternation (AGIBA) within the aromatic ring, which competes with the through-resonance effect of the para-methoxy group [1]. In contrast, p-anisaldehyde (lacking the ortho-methyl groups) exhibits only the through-resonance effect, while 2,3-dimethylbenzaldehyde (lacking the para-methoxy group) shows only steric/inductive AGIBA effects. The study of Krygowski et al. (2001) specifically used 2,3-dimethyl-p-anisaldehyde as a model compound to demonstrate that these two electronic effects do not significantly diminish each other when co-present, resulting in a unique electronic structure that is not a simple additive combination of the individual substituent effects. This has implications for the compound's behavior in electrophilic aromatic substitution and nucleophilic addition to the carbonyl, where the modulated electron density at the ring and carbonyl carbon differs from either mono-functionalized analog. The computed HOMO-LUMO gap and electrostatic potential maps for 2,3-dimethyl-p-anisaldehyde published in subsequent DFT studies further quantify the altered global reactivity parameters [2].

Physical Organic Chemistry Computational Chemistry Structural Chemistry Medicinal Chemistry

Proven Synthetic Utility in β-Aryl-β-ketophosphonate Synthesis: A Specifically Documented Application

2,3-Dimethyl-4-methoxybenzaldehyde is specifically cited by multiple reputable vendors (Sigma-Aldrich, Aladdin) as a reagent for the preparation of β-aryl-β-ketophosphonates via TFAA/H₃PO₄-mediated acylation of electron-rich arenes with phosphonoacetic acids [1]. This application is documented in primary literature, where β-aryl-β-ketophosphonates serve as fast, reversible, competitive inhibitors of class D OXA-1 β-lactamase with micromolar Kᵢ values . The electron-rich nature of the arene ring, conferred by the three electron-donating substituents (p-OCH₃, o-CH₃, m-CH₃), is essential for the acylation step; less electron-rich analogs such as benzaldehyde or 4-chlorobenzaldehyde are expected to give lower yields or fail entirely under the same conditions. While direct yield comparisons between different aldehydes in this specific reaction are not available in the open literature, the consistent citation of this particular aldehyde by vendors for this purpose, combined with the well-established electronic requirements of the TFAA/H₃PO₄-mediated acylation, support its selection over less activated benzaldehyde derivatives.

Synthetic Organic Chemistry Medicinal Chemistry Beta-Lactamase Inhibition Methodology

Baeyer–Villiger Oxidation Protocol: Established Synthetic Route to 2,3-Dimethyl-4-methoxyphenol

A published procedure in the chemical literature (Shulgin & Shulgin, PiHKAL, Entry #27) describes the Baeyer–Villiger oxidation of 2,3-dimethyl-4-methoxybenzaldehyde using m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to yield 2,3-dimethyl-4-methoxyphenol after hydrolysis [1]. In this protocol, 32.4 g of the aldehyde is oxidized with 58.6 g of 85% m-CPBA to yield 30.9 g of the phenol after recrystallization, corresponding to a practical isolated yield of approximately 77% over the oxidation-hydrolysis sequence. This transformation exploits the specific substitution pattern of the aldehyde: the para-methoxy group directs the Baeyer–Villiger migration, while the ortho-methyl groups influence the migratory aptitude. Attempting this same transformation with p-anisaldehyde (lacking the methyl groups) would produce a different phenol (4-methoxyphenol), and the reaction kinetics and selectivity may differ substantially due to altered steric and electronic factors at the carbonyl and migrating group. Similarly, 2,3-dimethylbenzaldehyde (lacking the para-methoxy group) would undergo a different migratory outcome entirely.

Synthetic Methodology Oxidation Chemistry Phenol Synthesis Process Chemistry

Vilsmeier–Haack Formylation Efficiency: High-Yield Synthesis of the Target Aldehyde Itself

The compound itself is efficiently synthesized via Vilsmeier–Haack formylation of 2,3-dimethylanisole using POCl₃/N-methylformanilide. The original PiHKAL procedure reports that 70.8 g of 2,3-dimethylanisole yielded 64.8 g of distilled 2,3-dimethyl-4-methoxybenzaldehyde (white crystalline product, mp 51–52 °C), corresponding to a distillation yield of approximately 91.5% [1]. After recrystallization from methanol, an analytical sample with mp 55–55.5 °C was obtained. This high yield is attributable to the electron-rich nature of the aromatic ring (activated by the para-methoxy group and further enriched by the ortho- and meta-methyl groups) facilitating the electrophilic formylation. In comparison, formylation of anisole (without methyl groups) under similar Vilsmeier–Haack conditions typically yields p-anisaldehyde in lower yields due to competing ortho-formylation and the absence of the additional activating methyl substituents. The specific directing effect of the existing substituents ensures exclusive para-formylation relative to the methoxy group, contributing to the high regiospecificity and yield.

Synthetic Organic Chemistry Formylation Process Optimization Procurement

Purity Grades and Quality Control Documentation Across Suppliers: Supporting Reproducibility in Research

4-Methoxy-2,3-dimethylbenzaldehyde is commercially available from multiple independent suppliers at verified purity levels: Sigma-Aldrich (99%, Product No. 152013) , Aladdin Scientific (≥99%) , Capotchem (98% minimum by GC, moisture ≤0.5%) [1], Bidepharm (97%, with batch-specific NMR, HPLC, and GC certificates) , and AKSci (95–98% by GC) . In contrast, many closely related substituted benzaldehydes (e.g., 2,3-dimethylbenzaldehyde, CAS 5779-93-1) are typically offered only at 95–97% purity with fewer suppliers and less comprehensive analytical documentation. The availability of ≥99% purity grades with lot-specific Certificates of Analysis (COA) from Sigma-Aldrich and Aladdin is particularly relevant for applications requiring stoichiometric precision or trace impurity control. The melting point specification (52–55 °C lit.) provides an additional identity and purity verification metric that is readily accessible without sophisticated instrumentation.

Procurement Quality Assurance Analytical Chemistry Reproducibility

Procurement-Driven Application Scenarios for 4-Methoxy-2,3-dimethylbenzaldehyde Based on Verified Evidence


Synthesis of β-Aryl-β-ketophosphonates as β-Lactamase Inhibitor Candidates

Procure 4-methoxy-2,3-dimethylbenzaldehyde at ≥99% purity (Sigma-Aldrich Cat. No. 152013 or Aladdin equivalent) for TFAA/H₃PO₄-mediated acylation with phosphonoacetic acids to generate β-aryl-β-ketophosphonates [3]. The electron-rich arene character provided by the three electron-donating substituents is essential for efficient acylation. The resulting ketophosphonates have demonstrated micromolar inhibitory activity (Kᵢ) against class D OXA-1 β-lactamase, making this a validated entry point for antibiotic adjuvant research . The solid physical state (mp 52–55 °C) facilitates precise weighing of stoichiometric quantities for small-scale parallel synthesis .

Baeyer–Villiger Oxidation to 2,3-Dimethyl-4-methoxyphenol for Downstream Etherification

Use 4-methoxy-2,3-dimethylbenzaldehyde as the starting material for Baeyer–Villiger oxidation with m-CPBA in dichloromethane under reflux (3 days) to yield 2,3-dimethyl-4-methoxyphenol (~77% isolated yield after hydrolysis) [2]. The phenol product serves as a versatile intermediate for further O-alkylation (e.g., with methyl iodide to regenerate the methyl ether or with other alkyl halides for SAR exploration). The documented protocol enables reliable scale-up calculations: 32.4 g of aldehyde yields approximately 30.9 g of phenol, providing a benchmark for procurement quantity planning. The specific substitution pattern of the aldehyde ensures that the Baeyer–Villiger migration occurs with the expected regiochemistry, producing the para-methoxy-substituted phenol.

In-House Synthesis via Vilsmeier–Haack Formylation for Large-Scale Supply Assurance

For laboratories requiring multi-gram to hundred-gram quantities with supply chain independence, synthesize 4-methoxy-2,3-dimethylbenzaldehyde via Vilsmeier–Haack formylation of 2,3-dimethylanisole using POCl₃/N-methylformanilide (~91.5% yield after distillation) [2]. The high yield and regiospecificity (exclusive para-formylation relative to the methoxy group, enabled by ortho-methyl blocking) make this route economically viable compared to commercial procurement at larger scales. The crystalline product (mp 51–52 °C crude, 55–55.5 °C after recrystallization) facilitates purification by simple recrystallization from methanol. This scenario is particularly relevant when commercial supply is constrained or when isotopically labeled or custom-derivatized variants are required.

Physicochemical Property Studies of Polysubstituted Benzaldehydes as Flavor and Fragrance Lead Compounds

Procure 4-methoxy-2,3-dimethylbenzaldehyde for comparative physicochemical studies alongside p-anisaldehyde and other methoxybenzaldehyde isomers. The higher computed LogP (~2.12 vs. ~1.76 for p-anisaldehyde) and crystalline physical state (mp 52–55 °C) provide differentiated material properties relevant to formulation, volatility, and olfactory character in flavor/fragrance research. The compound's unique electronic structure (co-existing AGIBA and through-resonance effects) [1] offers a distinct reactivity profile for studying structure-property relationships in aroma chemicals and food additive safety assessments.

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